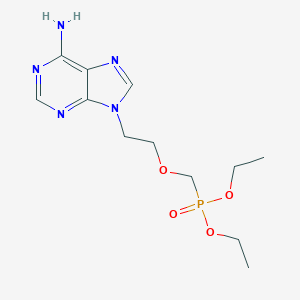

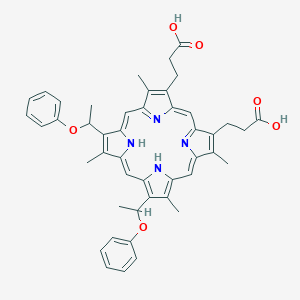

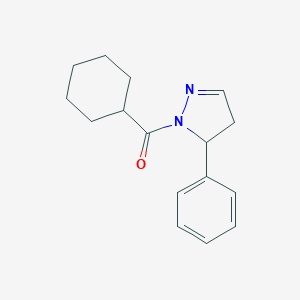

![molecular formula C15H23NO3 B056169 4-[(1-Adamantylcarbonyl)amino]butanoic acid CAS No. 35091-21-5](/img/structure/B56169.png)

4-[(1-Adamantylcarbonyl)amino]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of adamantane derivatives, including 4-[(1-Adamantylcarbonyl)amino]butanoic acid, often involves innovative methods to incorporate the adamantyl group into the target molecules. For instance, the efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives has been developed through transition metal ion catalyzed oxidation, followed by the creation of amino acid derivatives of this compound, which are potentially useful in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004).

Molecular Structure Analysis

Adamantane derivatives exhibit a wide range of molecular structures, often characterized by their complex, three-dimensional frameworks. For example, the adamantylacetyl derivative of cholic acid forms orthorhombic crystals, demonstrating the compound's ability to form inclusion complexes with a 1:1:1 stoichiometry, highlighting its structural complexity and adaptability (Miragaya et al., 2010).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, the triflic acid-promoted adamantylation of pyrene demonstrates the chemical reactivity of adamantane derivatives, leading to compounds with interesting fluorescent properties and providing insights into their chemical behavior and potential applications (Wrona-Piotrowicz et al., 2020).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as their solubility, melting points, and crystal structures, are significantly influenced by their robust molecular framework. The synthesis and characterization of adamantane-based cascade polymers, for example, shed light on the unique physical properties that arise from the adamantane core, including their spectral characteristics and reaction efficiency (Newkome et al., 1991).

Chemical Properties Analysis

The chemical properties of 4-[(1-Adamantylcarbonyl)amino]butanoic acid and related adamantane derivatives are marked by their stability, reactivity, and potential for forming a wide range of chemical bonds. These properties are exemplified in studies focusing on the synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes, highlighting the versatility and reactivity of adamantane derivatives in synthetic organic chemistry (Jung & Lee, 2014).

Safety And Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

Propiedades

IUPAC Name |

4-(adamantane-1-carbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQXORHKKDWVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364872 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Adamantylcarbonyl)amino]butanoic acid | |

CAS RN |

35091-21-5 |

Source

|

| Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

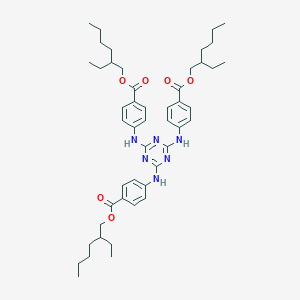

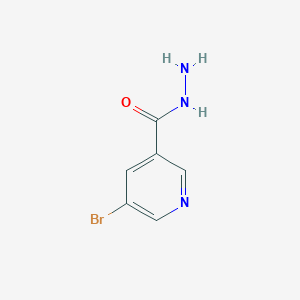

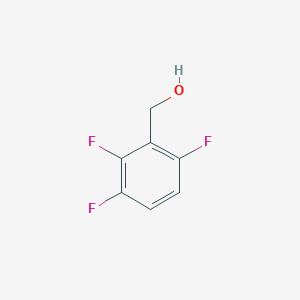

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)